(3R)-1-(3-Iodobenzoyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-9-3-1-2-8(6-9)11(15)13-5-4-10(14)7-13/h1-3,6,10,14H,4-5,7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASJVXKKMPRQDI-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R)-1-(3-Iodobenzoyl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a hydroxyl group and an iodobenzoyl moiety. This unique structure is believed to influence its interaction with biological targets, enhancing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at various G-protein-coupled receptors (GPCRs), impacting cellular signaling pathways.
Key Mechanisms
- Receptor Binding : The compound's binding affinity to opioid receptors has been explored, indicating potential analgesic properties.
- Enzyme Interaction : It may modulate enzyme activities, influencing metabolic pathways associated with pain and inflammation.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
- Analgesic Efficacy : A study conducted on rodents showed that administration of this compound resulted in significant pain relief compared to control groups, suggesting its potential as an analgesic agent.
- Neuroprotection : In vitro experiments indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its neuroprotective properties.
Research Findings
Recent research has focused on elucidating the specific pathways affected by this compound. Key findings include:
- Binding Affinity : The compound has shown varying affinities for different receptor subtypes, with notable activity at the μ-opioid receptor.
- Cellular Impact : Studies have demonstrated that the compound can modulate intracellular calcium levels, affecting neurotransmitter release and neuronal excitability.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to (3R)-1-(3-Iodobenzoyl)pyrrolidin-3-ol exhibit potential as anticancer agents. The incorporation of halogen atoms, such as iodine, often enhances the biological activity of organic molecules by improving their binding affinity to target proteins. For instance, studies have shown that iodine-containing compounds can inhibit kinase activity, which is crucial in cancer cell proliferation and survival .
Neuroprotective Effects
There is growing evidence that pyrrolidine derivatives possess neuroprotective properties. The structural features of this compound may facilitate interactions with neurotransmitter receptors or enzymes involved in neurodegenerative processes. Preliminary studies suggest that such compounds can mitigate oxidative stress and neuronal apoptosis .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for diverse chemical transformations, including nucleophilic substitutions and coupling reactions. The presence of the iodobenzoyl group enhances its utility in cross-coupling reactions, which are pivotal in synthesizing complex organic molecules .
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles at the iodo position | Various aryl derivatives |
| Cross-Coupling | Coupling with other aryl halides | Biologically active aryl compounds |
| Functionalization | Modification of hydroxyl group | Alcohols and ethers |
Biological Studies
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against targets involved in metabolic pathways. For example, it may inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes . This inhibition can lead to enhanced efficacy of co-administered drugs by preventing their breakdown.
Antimicrobial Properties
Investigations into the antimicrobial activity of this compound reveal its potential against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that this compound could be effective against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.15 |
| Escherichia coli | 0.20 |
| Pseudomonas aeruginosa | 0.25 |
These findings suggest that the compound could be developed further into a novel antimicrobial agent .
Case Studies
Case Study 1: Anticancer Efficacy
A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, this compound was tested against several metabolic enzymes involved in drug metabolism. Results indicated selective inhibition patterns that could be exploited for enhancing therapeutic regimens involving other drugs .
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodobenzoyl Group
The iodine atom in the 3-iodobenzoyl moiety serves as an excellent leaving group, enabling metal-catalyzed cross-coupling reactions. While direct data for this compound is limited, analogous systems suggest:
Mechanistic Insight : The reaction likely proceeds via oxidative addition of Pd(0) or Cu(I) to the C–I bond, followed by transmetallation with a boronic acid or nucleophilic attack .
Hydroxyl Group Functionalization
The secondary alcohol at the 3-position undergoes typical alcohol transformations:
Oxidation
Controlled oxidation converts the hydroxyl group to a ketone, though specific conditions for this compound are unreported. For structurally similar (3R)-1-(3-chlorobenzoyl)pyrrolidin-3-ol, oxidation with pyridinium chlorochromate (PCC) yields the corresponding ketone.
Protection/Deprotection
The hydroxyl group can be protected to prevent undesired side reactions:
Example from Analog :
(S)-3-Hydroxypyrrolidine was protected via benzyl chloroformate (CbzCl) in dichloromethane with triethylamine, achieving 92% yield .
Ring-Opening and Cyclization Reactions
The pyrrolidine ring’s strain and substituents enable ring-opening or cyclization under specific conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acid-Catalyzed Ring-Opening | H₂SO₄, diglyme, 80°C | Linear amine intermediates |
| Base-Mediated Cyclization | K₂CO₃, DMSO, 130°C | Fused heterocycles |
Key Example :
Aryl fluorides react with (S)-pyrrolidin-3-ol under basic conditions (Cs₂CO₃, DMSO, 120°C) to form substituted phenylpyrrolidines . This suggests analogous reactivity for the iodobenzoyl derivative.
Organocatalytic Transformations
The compound may participate in iminium/enamine catalysis due to its pyrrolidine scaffold:
-
Iminium Activation : Reacts with α,β-unsaturated carbonyls (e.g., propargylated amines) to form polysubstituted pyrroles via aza-Michael addition and cyclization (20–85% yields) .
-
Enamine Formation : Potential for asymmetric alkylation or aldol reactions under mild conditions .
Mechanism :
-
Iminium intermediate formation with the pyrrolidine nitrogen.
-
Nucleophilic attack by propargylamine, followed by cyclization and oxidation .
Comparative Reactivity with Structural Analogs
The table below contrasts reactions of (3R)-1-(3-Iodobenzoyl)pyrrolidin-3-ol with similar compounds:
Unreported Reactions and Research Gaps
While the above reactions are inferred from analogs, direct experimental data for this compound remains sparse. Future studies should explore:
-
Catalytic asymmetric hydrogenation of derived ketones.
-
Photocatalytic C–I bond activation for radical coupling.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Pyrrolidin-3-ol Derivatives
- Key Observations: Iodine vs. Benzoyl vs. Benzyl/Pyridine: The benzoyl group (electron-withdrawing) may enhance hydrogen-bonding capacity compared to benzyl (electron-neutral) or pyridine (electron-deficient) substituents .
Stereochemical and Structural Modifications
Table 2: Stereochemical and Core Structure Comparisons
- Propenol Chain: The propenol derivative (Table 2) lacks aromaticity, increasing flexibility but reducing planar interaction capabilities compared to the target compound’s benzoyl group .
Q & A
Q. How can the synthesis of (3R)-1-(3-Iodobenzoyl)pyrrolidin-3-ol be optimized for high enantiomeric purity?
Methodological Answer:
- Stereoselective Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to reduce ketone precursors while preserving stereochemistry .
- Protecting Groups : Temporarily protect hydroxyl or amine groups during synthesis to prevent side reactions. For example, benzyl or tert-butyldimethylsilyl (TBS) groups can enhance regioselectivity .
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using methanol/water mixtures) to isolate enantiomerically pure products .
Q. What spectroscopic and analytical techniques validate the structure and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the iodobenzoyl group (aromatic protons at δ 7.1–8.0 ppm) and pyrrolidine ring protons (δ 2.5–4.0 ppm). NOESY can verify stereochemistry by spatial interactions between protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₁H₁₃INO₂) and isotopic pattern matching the iodine atom .
- X-ray Crystallography : For crystalline derivatives, resolve absolute configuration via single-crystal X-ray diffraction .
Q. How to design biological activity assays for this compound in neurological or antimicrobial research?
Methodological Answer:
- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or neurotransmitter receptors (e.g., dopamine D₂).
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase activity using malachite green assay) .
- Cell Viability : Test cytotoxicity in neuronal (SH-SY5Y) or bacterial (E. coli) cell lines using MTT or resazurin assays .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Stereochemical Verification : Re-analyze enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out inactive enantiomer interference .
- Substituent Effects : Compare analogs with modified substituents (e.g., replacing iodine with chlorine) to isolate electronic/steric contributions .
- Assay Reproducibility : Standardize protocols (e.g., buffer pH, cell passage number) across labs to minimize variability .
Q. What advanced techniques characterize the solid-state forms of this compound for formulation studies?
Methodological Answer:
- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous phases and monitor polymorph transitions under stress (heat/humidity) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) and hydrate/solvate content .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to guide storage conditions (e.g., desiccants for moisture-sensitive forms) .
Q. How to design structure-activity relationship (SAR) studies for pyrrolidine-based analogs?
Methodological Answer:
- Scaffold Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
